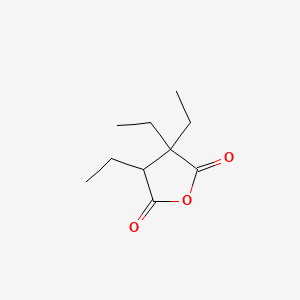
Triethylsuccinic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethylsuccinic anhydride is an organic compound with the molecular formula C10H16O3. It is a derivative of succinic anhydride, where three ethyl groups are attached to the succinic anhydride core. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Triethylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with ethylating agents under controlled conditions. One common method involves the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the triethylated product.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of maleic anhydride followed by ethylation. This process ensures high yields and purity of the final product, making it suitable for large-scale applications.
化学反応の分析
Types of Reactions
Triethylsuccinic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form triethylsuccinic acid.
Esterification: Reacts with alcohols to form esters.
Acylation: Used in Friedel-Crafts acylation reactions to introduce acyl groups into aromatic compounds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid, under reflux conditions.
Acylation: Uses a Lewis acid catalyst like aluminum chloride in an organic solvent.
Major Products Formed
Hydrolysis: Triethylsuccinic acid.
Esterification: Triethylsuccinic esters.
Acylation: Acylated aromatic compounds.
科学的研究の応用
Triethylsuccinic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of triethylsuccinic anhydride involves its reactivity as an anhydride. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in acylation reactions, it targets aromatic compounds to introduce acyl groups, thereby modifying their chemical properties.
類似化合物との比較
Similar Compounds
Succinic anhydride: The parent compound, used in similar reactions but lacks the ethyl groups.
Maleic anhydride: Another related compound, used in the production of alkenylsuccinic anhydrides.
Octenylsuccinic anhydride: Used for hydrophobic modification of polysaccharides.
Uniqueness
Triethylsuccinic anhydride is unique due to the presence of three ethyl groups, which can influence its reactivity and the properties of the products formed
特性
CAS番号 |
75125-36-9 |
|---|---|
分子式 |
C10H16O3 |
分子量 |
184.23 g/mol |
IUPAC名 |
3,3,4-triethyloxolane-2,5-dione |
InChI |
InChI=1S/C10H16O3/c1-4-7-8(11)13-9(12)10(7,5-2)6-3/h7H,4-6H2,1-3H3 |
InChIキー |
VKQGABOHCZRGOR-UHFFFAOYSA-N |
正規SMILES |
CCC1C(=O)OC(=O)C1(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea](/img/structure/B13772821.png)
![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)
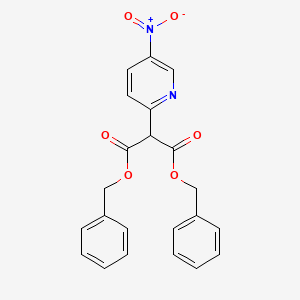
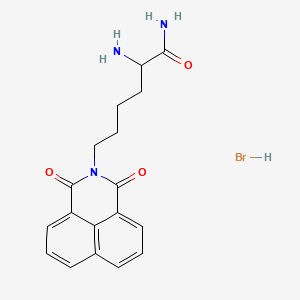

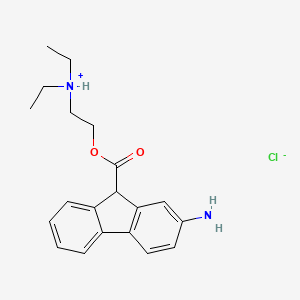
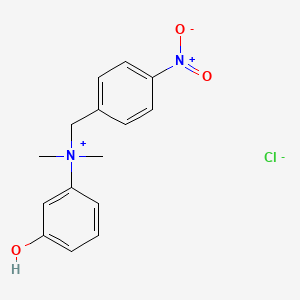
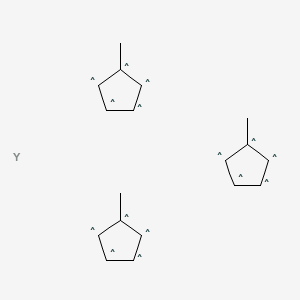
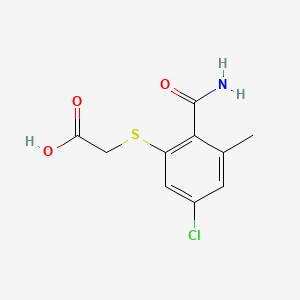

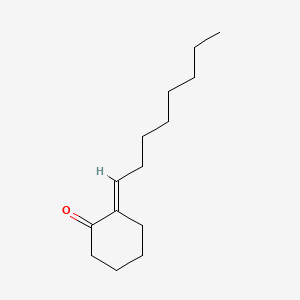
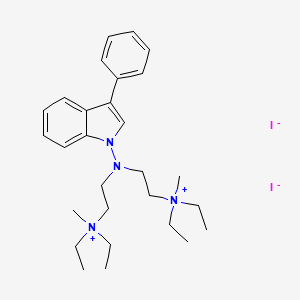
![ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride](/img/structure/B13772907.png)

